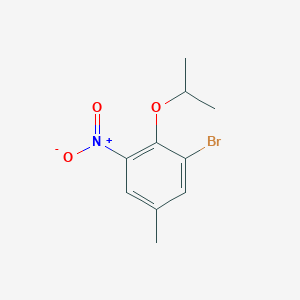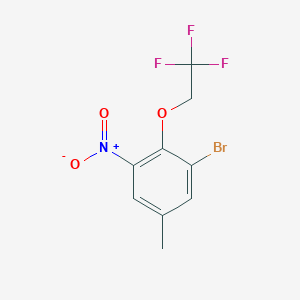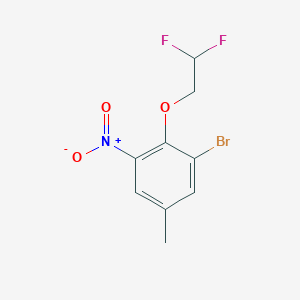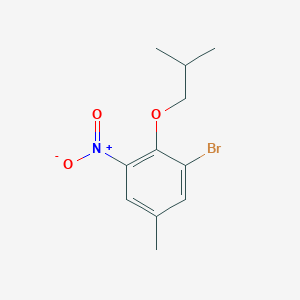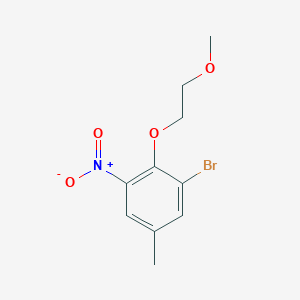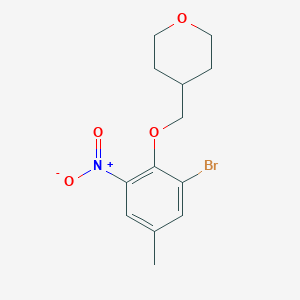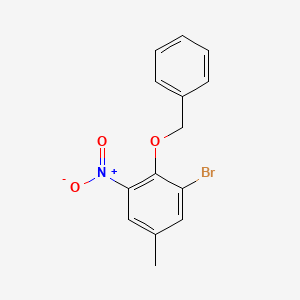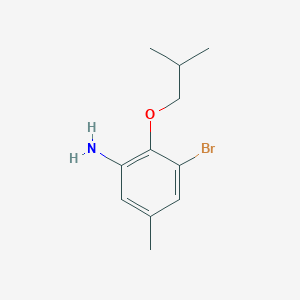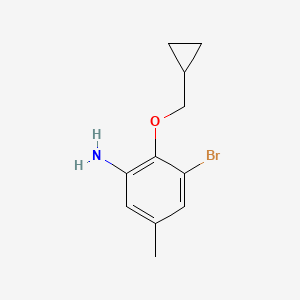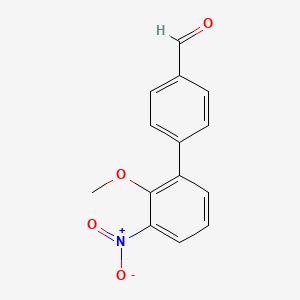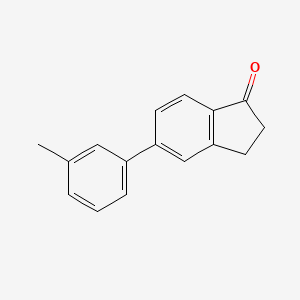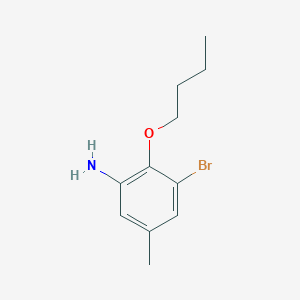
3-Bromo-2-butoxy-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-butoxy-5-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the third position, a butoxy group at the second position, and a methyl group at the fifth position on the aniline ring
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of 2-butoxy-5-methylaniline: The synthesis of 3-bromo-2-butoxy-5-methylaniline can be achieved by the bromination of 2-butoxy-5-methylaniline. This reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position.
Butoxylation of 3-bromo-5-methylaniline: Another synthetic route involves the butoxylation of 3-bromo-5-methylaniline. This can be achieved by reacting 3-bromo-5-methylaniline with butyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to facilitate the formation of the butoxy group at the second position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and butoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions:
Oxidation: 3-Bromo-2-butoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: The compound can be reduced to form 3-bromo-2-butoxy-5-methylcyclohexylamine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 3-Bromo-2-butoxy-5-methylcyclohexylamine.
Substitution: Various substituted aniline derivatives.
科学研究应用
Chemistry: 3-Bromo-2-butoxy-5-methylaniline is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound is used to study the effects of brominated aniline derivatives on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also utilized in the manufacture of advanced materials with specific properties.
作用机制
The mechanism of action of 3-bromo-2-butoxy-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and butoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
相似化合物的比较
3-Bromo-2-methoxy-5-methylaniline: Similar structure but with a methoxy group instead of a butoxy group.
3-Bromo-2-ethoxy-5-methylaniline: Similar structure but with an ethoxy group instead of a butoxy group.
3-Bromo-2-propoxy-5-methylaniline: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness: 3-Bromo-2-butoxy-5-methylaniline is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties compared to its analogs. The butoxy group enhances the compound’s lipophilicity, influencing its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-bromo-2-butoxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-4-5-14-11-9(12)6-8(2)7-10(11)13/h6-7H,3-5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRSGMNWBJRISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
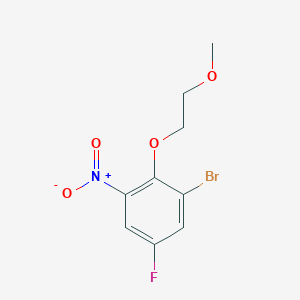
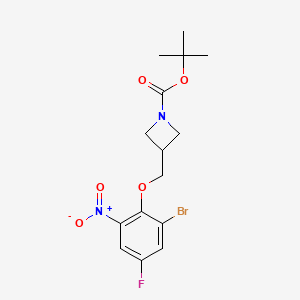
![5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole](/img/structure/B8163732.png)
